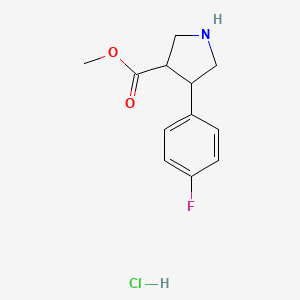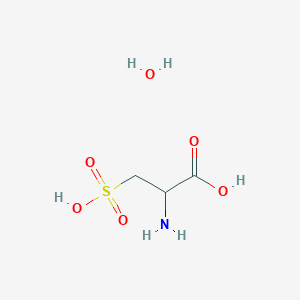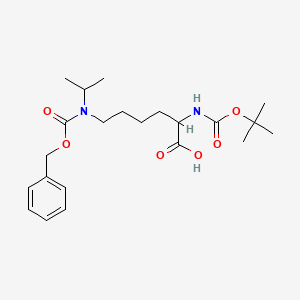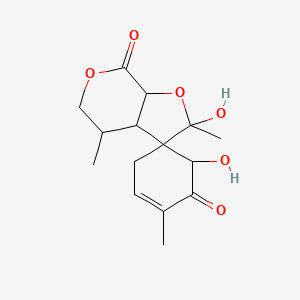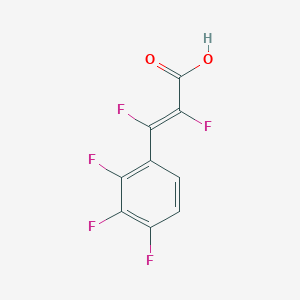
(E)-2,3-difluoro-3-(2,3,4-trifluorophenyl)-2-propenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,3-difluoro-3-(2,3,4-trifluorophenyl)-2-propenoic acid is an organic compound characterized by the presence of multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-difluoro-3-(2,3,4-trifluorophenyl)-2-propenoic acid typically involves the use of fluorinated reagents and catalysts. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halogenated organic compounds under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, is crucial to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2,3-difluoro-3-(2,3,4-trifluorophenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(E)-2,3-difluoro-3-(2,3,4-trifluorophenyl)-2-propenoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: Fluorinated compounds are often used in biological studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic profiles.
Mécanisme D'action
The mechanism of action of (E)-2,3-difluoro-3-(2,3,4-trifluorophenyl)-2-propenoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated organic molecules such as trifluoromethylpyridine and difluoromethylated compounds . These compounds share some structural features and chemical properties with (E)-2,3-difluoro-3-(2,3,4-trifluorophenyl)-2-propenoic acid.
Uniqueness
What sets this compound apart is its specific arrangement of fluorine atoms and the presence of a propenoic acid moiety
Propriétés
Formule moléculaire |
C9H3F5O2 |
|---|---|
Poids moléculaire |
238.11 g/mol |
Nom IUPAC |
(E)-2,3-difluoro-3-(2,3,4-trifluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H3F5O2/c10-4-2-1-3(5(11)7(4)13)6(12)8(14)9(15)16/h1-2H,(H,15,16)/b8-6+ |
Clé InChI |
VKXWVYSJVCRITA-SOFGYWHQSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1/C(=C(/C(=O)O)\F)/F)F)F)F |
SMILES canonique |
C1=CC(=C(C(=C1C(=C(C(=O)O)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-[[1-(2-Methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B13397757.png)


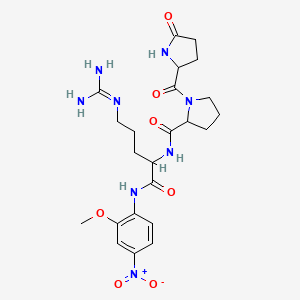
![2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B13397779.png)
![13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13397787.png)
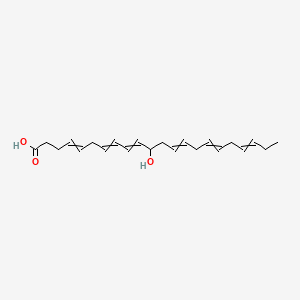
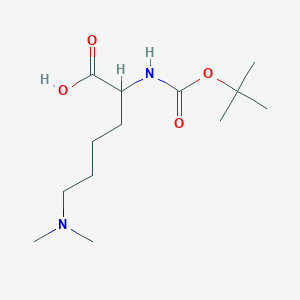
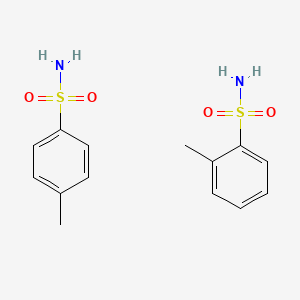
![disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate](/img/structure/B13397833.png)
